5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-3-2-4-16(13-14)19-22-20(27-23-19)15-9-11-24(12-10-15)28(25,26)18-7-5-17(21)6-8-18/h2-8,13,15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBJLPJXANXHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmacology.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of piperidine and oxadiazole moieties. A common method is to react 4-chlorophenylsulfonyl chloride with a suitable piperidine derivative under basic conditions to yield the sulfonamide intermediate, which is then cyclized to form the oxadiazole ring. The general reaction scheme can be summarized as follows:
-
Formation of Sulfonamide :
- React ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate with appropriate reagents.
- Monitor the reaction through thin-layer chromatography (TLC) until completion.
-
Cyclization to Oxadiazole :
- Treat the sulfonamide with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux conditions to form the desired oxadiazole derivative.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown:
- Antibacterial Activity : The synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. However, they exhibited only weak to moderate activity against other tested strains, such as Escherichia coli and Staphylococcus aureus .
- Antitubercular Activity : Some derivatives have shown potential against Mycobacterium bovis, indicating their promise in treating tuberculosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Molecular docking studies have indicated that certain compounds within this class can effectively inhibit cancer cell proliferation across various cell lines, including breast (MCF7), prostate (PC-3), and CNS cancers .
- Compounds were reported to induce apoptosis in cancer cells, showcasing IC50 values that suggest significant cytotoxic effects .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities:
- Acetylcholinesterase Inhibition : Several derivatives displayed strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compounds showed potent urease inhibitory effects, which could be beneficial in managing urease-related disorders .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- In Silico Studies : Computational docking studies have elucidated how these compounds interact at the molecular level with various biological targets, providing insights into their mechanisms of action .
- BSA Binding Studies : Binding interactions with bovine serum albumin (BSA) have been explored to assess pharmacokinetic properties, indicating favorable binding affinities that could enhance bioavailability .
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to strong activity |
| Antibacterial | Bacillus subtilis | Moderate to strong activity |
| Antitubercular | Mycobacterium bovis | Significant inhibition |
| Anticancer | MCF7 (Breast Cancer) | Induces apoptosis |
| Acetylcholinesterase | Enzyme Inhibition | Strong inhibition |
| Urease | Enzyme Inhibition | Potent inhibitory effects |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Variations and Physical Properties
| Compound Name | Substituents (Aryl/Piperidine) | Yield (%) | Melting Point (°C) | Biological Activity (Highlight) |
|---|---|---|---|---|
| Target Compound: 5-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-(m-tolyl)-1,2,4-oxadiazole | m-tolyl / 4-ClPh-SO₂-piperidine | - | - | Not explicitly reported |
| 6k: 5-(1-(4-Chlorophenyl)piperidin-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | 4-ClPh / 4-ClPh-piperidine | 51.7 | 110.7–113.7 | Selective BChE inhibition [1] |
| 6l: 5-(1-(4-Chlorophenyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | 4-FPh / 4-ClPh-piperidine | 40.7 | 89.9–90.4 | Moderate BChE inhibition [1] |
| 8g: 5-{1-[(4-ClPh)sulfonyl]piperidin-4-yl}-2-{[N-(2-MePh)-2-acetamoyl]thio}-1,3,4-oxadiazole | 2-MePh / 4-ClPh-SO₂-piperidine | - | - | Potent antibacterial (Gram-negative) [14] |
| 3z: (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-CF₃Ph)-1,2,4-oxadiazole | 3-CF₃Ph / butenyl-piperidine | 99 | Oil (purified) | High enantioselectivity (97% ee) [2] |
Key Observations :
- Aryl Substitution: The target compound’s m-tolyl group (meta-methyl) contrasts with para-substituted aryl groups (e.g., 4-Cl, 4-F, 3-CF₃) in analogs.
- Piperidine Modifications : The 4-chlorophenylsulfonyl group on piperidine is shared with compound 8g, which exhibits strong antibacterial activity. This suggests the sulfonyl group enhances interactions with bacterial targets, possibly through hydrogen bonding or hydrophobic interactions [14].
- Stereochemistry : Enantioselective synthesis of compound 3z (97% ee) highlights the importance of chirality in biological activity, though the target compound’s stereochemical data is unspecified [3].
Q & A
Q. Table 1. Synthesis Protocol
| Step | Reactants/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Carboxylic acid → Hydrazide → Oxadiazole nucleophile (CS₂/KOH) | Form 1,3,4-oxadiazole core | |
| 2 | Nucleophile + Sulfonylpiperidine bromide (DMF, LiH/NaH) | Introduce sulfonylpiperidine group | |
| 3 | Recrystallization (methanol) | Purify product |
Advanced Synthesis Optimization
Q: How can reaction yields be improved during electrophilic coupling (Step 2)? A: Optimization strategies include:
- Solvent Selection : Replace DMF with polar aprotic solvents like DMAc or NMP to enhance solubility .
- Catalyst Screening : Test alternatives to LiH/NaH (e.g., K₂CO₃ or DBU) to reduce side reactions .
- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of reactive intermediates .
Structural Characterization
Q: What advanced spectroscopic methods validate the compound’s structure? A: Use a multi-technique approach:
- ¹H-NMR : Confirm sulfonylpiperidine protons (δ 2.8–3.2 ppm) and m-tolyl aromatic protons (δ 7.1–7.4 ppm) .
- IR Spectroscopy : Identify sulfonyl S=O stretching (1350–1300 cm⁻¹) and oxadiazole C=N bonds (1650–1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 458.08) .
Biological Activity Evaluation
Q: How to design enzyme inhibition assays for this compound? A: Follow ’s protocol:
Lipoxygenase Inhibition :
- Incubate compound (0.1–100 µM) with enzyme and linoleic acid substrate.
- Measure hydroperoxide formation spectrophotometrically at 234 nm .
Alpha-Glucosidase Inhibition :
- Use p-nitrophenyl-α-D-glucopyranoside as substrate.
- Quantify p-nitrophenol release at 405 nm .
Data Interpretation : Compare IC₅₀ values to reference inhibitors (e.g., quercetin for lipoxygenase).
Addressing Data Contradictions
Q: How to resolve discrepancies in antibacterial activity across studies? A: Potential solutions:
- Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC determination protocols .
- Check Substituent Effects : Compare activities of derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups (Table 2) .
Q. Table 2. Substituent Impact on Antibacterial Activity
| Substituent (R) | MIC (µg/mL) against E. coli | Reference |
|---|---|---|
| -NO₂ | 12.5 | |
| -OCH₃ | 50.0 | |
| -Cl | 25.0 |
Structure-Activity Relationship (SAR) Analysis
Q: What strategies identify critical functional groups for bioactivity? A:
- Systematic Substitution : Synthesize analogs with modified sulfonylpiperidine or oxadiazole moieties .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites (e.g., lipoxygenase) .
- ADME Profiling : Use SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) and prioritize analogs .
Advanced Data Interpretation
Q: How to interpret conflicting enzyme inhibition results between in vitro and in silico studies? A:
Validate Computational Models : Cross-check docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
Assess Solubility : Poor aqueous solubility may reduce in vitro efficacy despite strong computational binding .
Test Metabolites : Evaluate if active metabolites (e.g., hydrolyzed sulfonamide) contribute to discrepancies .
Analytical Method Development
Q: How to quantify trace impurities in synthesized batches? A:
- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with detection at 254 nm .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 320.05 for de-sulfonated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
